molecular formula C5H8N2O2 B8586386 3-Hydroxymethyl-5-aminomethylisoxazole

3-Hydroxymethyl-5-aminomethylisoxazole

Cat. No. B8586386
M. Wt: 128.13 g/mol
InChI Key: FEVUUYXACWWJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl-5-aminomethylisoxazole is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-5-aminomethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-5-aminomethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Hydroxymethyl-5-aminomethylisoxazole

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

[5-(aminomethyl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C5H8N2O2/c6-2-5-1-4(3-8)7-9-5/h1,8H,2-3,6H2

InChI Key

FEVUUYXACWWJPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CO)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (4 ml, 54 mmol) was added to a solution of 3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole (Method 75; 1.25 g, 5.4 mmol) in DCM (40 ml). The mixture was stirred at ambient temperature for 18 hours then the volatiles removed by evaporation. The residue was purified by chromatography on a SCX-2 column (50 g) eluting with methanol then 7N ammonia in methanol to give the title compound (676 mg, 96%). NMR (DMSO): 1.97 (br s, 2H), 3.76 (s, 2H), 4.44 (s, 2H), 5.38 (s, 1H), 6.26 (s, 1H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.